Cas no 97068-30-9 (Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-)

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- structure
97068-30-9 structure
Produktname:Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
CAS-Nr.:97068-30-9
MF:C33H35NO13
MW:653.629910707474
CID:805711
PubChem ID:5362259

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione, 10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-.α.-D- galactopyranosyl)-6-deoxy-3-C-methyl-.β.-D- galactopyranosyl]oxy]-6-hydroxy-1-methyl-
    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-de
    • ELSAMITRUCIN
    • Elsamitrucinum
    • ELSAMITRUCIN [USAN]
    • D03977
    • Elsamitrucina [INN-Spanish]
    • SPI 28090
    • BBM 2478A
    • CHEBI:222664
    • Elsamitrucine [INN-French]
    • 97068-30-9
    • NSC 369327
    • Q5367460
    • BU-2478A
    • 10-(((2S,3R,4S,5S,6R)-3-(((2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-hydroxy-1-methylbenzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
    • BRN 5214813
    • Elsamitrucina
    • Elsamitrucin (USAN/INN)
    • SCHEMBL3988
    • Elsamicin A
    • E-87/025
    • BMY 28090
    • 2-Amino-2,6-dideoxy-3-O-methyl-D-galactose
    • Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((2-O-(2-amino-2,6-dideoxy-3-O-methyl-alpha-D-galactopyranosyl)-6-deoxy-3-C-methyl-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-
    • NS00011750
    • DTXSID101028137
    • BBM-2478 A
    • Elsamitrucine
    • NSC-369327
    • Antibiotic BBM 2478A
    • BMY-28090
    • UNII-ZTV0FOB6NU
    • 3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
    • BBM-2478A
    • Elsamitrucinum [INN-Latin]
    • DB05129
    • Elsamitrucin [USAN:INN]
    • ELSAMITRUCIN [INN]
    • BMS-181171
    • MGQRRMONVLMKJL-KWJIQSIXSA-N
    • 10-O-Elsaminosylelsarosylchartarin
    • ZTV0FOB6NU
    • CHEMBL2106409
    • BENZO(H)(1)BENZOPYRANO(5,4,3-CDE)(1)BENZOPYRAN-5,12-DIONE, 10-((2-O-(2-AMINO-2,6-DIDEOXY-3-O-METHYL-.ALPHA.-D-GALACTOPYRANOSYL)-6-DEOXY-3-C-METHYL-.BETA.-D-GALACTOPYRANOSYL)OXY)-6-HYDROXY-1-METHYL-
    • Inchi: InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1
    • InChI-Schlüssel: MGQRRMONVLMKJL-KWJIQSIXSA-N
    • Lächelt: CC1=C2C3=C(C=C1)OC(=O)C4=C3C(=C5C(=C4O)C=CC=C5O[C@H]6[C@@H]([C@](C)([C@H]([C@@H](C)O6)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@@H](C)O7)O)OC)N)OC2=O

Berechnete Eigenschaften

  • Genaue Masse: 653.21084
  • Monoisotopenmasse: 653.21084
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 47
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1210
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 10
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 206
  • XLogP3: 2

Experimentelle Eigenschaften

  • Dichte: 1.57
  • Siedepunkt: 913.2°Cat760mmHg
  • Flammpunkt: 506.1°C
  • Brechungsindex: 1.707
  • PSA: 213.51000
  • LogP: 2.42660

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd